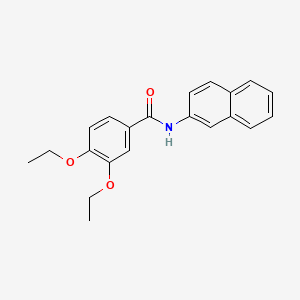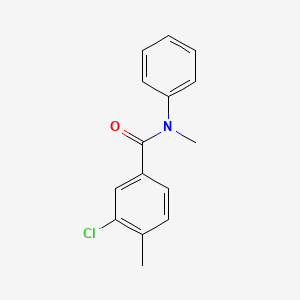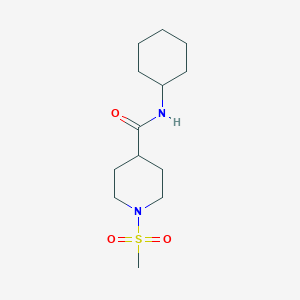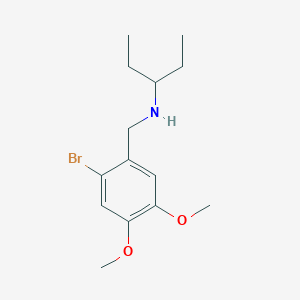![molecular formula C18H21NO4S B5809716 N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide, also known as PSB-603, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells.
Mécanisme D'action
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide acts as a selective antagonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by endogenous ligands or synthetic agonists stimulates the secretion of GLP-1 and PYY, which in turn enhances glucose-stimulated insulin secretion and improves glucose tolerance. N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide inhibits the activation of GPR119 by blocking the binding of endogenous ligands or synthetic agonists to the receptor.
Biochemical and Physiological Effects
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has been shown to have several biochemical and physiological effects, including the enhancement of glucose-stimulated insulin secretion, improvement of glucose tolerance, and increase in GLP-1 and PYY secretion. In addition, it has also been reported to reduce food intake and body weight in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has several advantages for lab experiments, including its selectivity for the GPR119 receptor and its ability to modulate glucose homeostasis and appetite regulation. However, there are also some limitations, such as its low solubility in water and the need for high doses to achieve therapeutic effects.
Orientations Futures
For research include the optimization of the synthesis method, the development of more potent and selective GPR119 antagonists, and the evaluation of the long-term safety and efficacy of N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide involves several steps, including the reaction of 4-bromobenzyl alcohol with propylsulfonyl chloride to form 4-(propylsulfonyl)benzyl bromide. The resulting compound is then reacted with 4-hydroxyphenylacetic acid in the presence of a base to form N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide. The overall yield of the synthesis method is reported to be around 30%.
Applications De Recherche Scientifique
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM) and obesity. The GPR119 receptor is known to play a crucial role in glucose homeostasis and incretin hormone secretion. N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in animal models of T2DM. In addition, it has also been reported to increase glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) secretion, which are important hormones involved in appetite regulation and satiety.
Propriétés
IUPAC Name |
N-[4-[(4-propylsulfonylphenyl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-12-24(21,22)18-10-4-15(5-11-18)13-23-17-8-6-16(7-9-17)19-14(2)20/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIAEUOWWXURQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)



![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
![5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5809698.png)


![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)

![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)